A Technical Guide to [2'-13C]ribothymidine: Enhancing RNA Structural and Dynamic Analysis
A Technical Guide to [2'-13C]ribothymidine: Enhancing RNA Structural and Dynamic Analysis
Authored by: Gemini, Senior Application Scientist
Abstract
Stable isotope labeling has become an indispensable tool in the field of RNA research, enabling detailed structural and dynamic studies by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2][3][4] Among the array of available isotopically labeled nucleotides, [2'-13C]ribothymidine offers unique advantages for probing RNA structure, dynamics, and interactions. This technical guide provides an in-depth exploration of [2'-13C]ribothymidine, its synthesis, applications, and the critical role it plays in advancing our understanding of RNA biology. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the effective use of this powerful molecular tool.
Introduction: The Significance of Ribothymidine and Isotopic Labeling in RNA Research
Ribothymidine (rT), or 5-methyluridine (m5U), is a modified nucleoside found in the T-loop of most transfer RNAs (tRNAs) across all domains of life.[5] Its presence is crucial for the proper folding and thermal stability of tRNA, which in turn affects the fidelity and efficiency of protein synthesis.[6][7][8][9] The study of such modified nucleosides within their native RNA context is essential for a complete understanding of RNA function.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution at atomic resolution.[3] However, for larger RNA molecules, NMR spectra can become crowded and difficult to interpret due to signal overlap and line broadening.[3][4] The incorporation of stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), helps to overcome these limitations by enabling the use of multidimensional heteronuclear NMR experiments, which resolve spectral overlap and provide novel structural restraints.[2][3][10]
[2'-13C]ribothymidine is a specialized isotopically labeled version of ribothymidine where the carbon atom at the 2' position of the ribose sugar is replaced with its heavier, NMR-active isotope, ¹³C. This specific labeling provides a sensitive probe for investigating the local environment of the ribose moiety within an RNA molecule.
The Strategic Advantage of 2'-Carbon Labeling
The choice of the 2'-carbon for isotopic labeling is a strategic one, offering several key benefits for NMR-based RNA research:
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Probing Sugar Pucker and Local Conformation: The chemical shift of the 2'-carbon is highly sensitive to the conformation of the ribose ring, known as the sugar pucker.[11] This allows researchers to distinguish between the A-form (C3'-endo) and B-form (C2'-endo) helical geometries, providing critical insights into the local and global structure of the RNA.
-
Reduced Dipolar Coupling Effects: Selective ¹³C labeling at an "isolated" position like the 2'-carbon can simplify NMR relaxation analysis by minimizing the effects of one-bond and long-range ¹³C-¹³C dipolar couplings that are present in uniformly labeled samples.[12] This leads to more accurate measurements of dynamics and motional properties of the RNA backbone.
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A Unique Spectroscopic Window: The 2'-position of the ribose provides a distinct spectral region for analysis, often with less resonance overlap compared to the base or other ribose carbons. This allows for clearer, unambiguous signal assignment and interpretation.
Synthesis and Incorporation of [2'-13C]ribothymidine into RNA
The generation of RNA molecules containing [2'-13C]ribothymidine can be achieved through two primary methodologies: chemical synthesis and enzymatic incorporation.
Chemical Synthesis
Solid-phase phosphoramidite chemistry is the method of choice for producing short to medium-length, site-specifically labeled RNA oligonucleotides.[3][13] The process involves the synthesis of the [2'-13C]ribothymidine phosphoramidite building block, which is then incorporated at the desired position(s) during automated solid-phase synthesis.
Table 1: Comparison of RNA Synthesis Methods for Isotopic Labeling
| Feature | Chemical Synthesis | In Vitro Transcription |
| RNA Length | Typically < 100 nucleotides[14] | Can produce large RNAs (>100 nt) |
| Labeling | Site-specific[4][14] | Uniform or nucleotide-specific |
| Yield | Generally lower for long RNAs | High yield |
| Cost | High, due to labeled phosphoramidites | Lower, especially for uniform labeling |
| Purity | High, with HPLC purification | Can have 3' end heterogeneity |
Enzymatic Synthesis (In Vitro Transcription)
For larger RNA molecules, in vitro transcription using T7 RNA polymerase is the more common approach.[3][10] This requires the synthesis of [2'-13C]ribothymidine triphosphate ([2'-13C]rTTP), which is then used in the transcription reaction. While this method is excellent for producing large quantities of RNA, achieving site-specific labeling is more complex and often requires segmental labeling techniques.[1][2]
Applications of [2'-13C]ribothymidine in RNA Research
The unique properties of [2'-13C]ribothymidine make it a valuable tool for a range of applications in RNA research, particularly in the study of RNA structure, dynamics, and interactions.
High-Resolution Structure Determination by NMR
The incorporation of [2'-13C]ribothymidine can greatly aid in the assignment of NMR resonances, a critical and often time-consuming step in structure determination.[13] Heteronuclear correlation experiments, such as ¹H-¹³C HSQC, allow for the direct observation of the labeled 2'-carbon and its attached proton, providing an unambiguous starting point for sequential backbone walks.
Probing RNA Dynamics and Folding
NMR relaxation experiments, such as R1, R2, and NOE measurements, on ¹³C-labeled sites provide information on the motional properties of the RNA on a wide range of timescales. By using selectively labeled [2'-13C]ribothymidine, researchers can obtain precise measurements of local backbone flexibility, which is crucial for understanding RNA folding and function.[12][15]
Investigating RNA-Ligand and RNA-Protein Interactions
The chemical environment of the 2'-position is sensitive to binding events. Upon interaction with a protein, small molecule, or another nucleic acid, changes in the chemical shift or relaxation properties of the [2'-13C]ribothymidine label can be observed. This allows for the mapping of binding interfaces and the characterization of the conformational changes that occur upon complex formation.
Experimental Workflow: From Labeled RNA to Structural Insights
The following provides a generalized workflow for the utilization of [2'-13C]ribothymidine in an NMR-based structural study.
Case Study: Probing the T-loop Conformation in tRNA
A hypothetical experiment could involve the synthesis of a tRNA molecule with [2'-13C]ribothymidine at position 54. A ¹H-¹³C HSQC spectrum would be acquired on both the labeled tRNA and an unlabeled control.
Table 2: Hypothetical NMR Data for [2'-13C]rT-labeled tRNA
| Sample | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Interpretation |
| Unlabeled tRNA | - | - | No signal in ¹³C dimension |
| [2'-13C]rT-labeled tRNA | 4.5 | 75.2 | Signal corresponds to the H2'-C2' correlation of rT54 |
| Labeled tRNA + Mg²⁺ | 4.6 | 76.1 | Downfield shift suggests a conformational change upon Mg²⁺ binding and folding |
| Labeled tRNA + Protein X | 4.8 | 76.8 | Further downfield shift indicates direct interaction at or near the T-loop |
This data, though hypothetical, illustrates how the specific label provides a direct readout of the local conformational changes in the T-loop upon ion binding and protein interaction, which would be difficult to deconvolute from a complex spectrum of a uniformly labeled or unlabeled molecule.
Future Directions and Conclusion
The field of RNA research continues to move towards understanding larger and more complex RNA systems, including ribonucleoprotein complexes and the dynamics of RNA within the cell. The development of more sophisticated isotopic labeling strategies, including the use of site-specific labels like [2'-13C]ribothymidine, will be paramount to this progress.[1][4] These tools, in conjunction with advancements in NMR technology and computational methods, will continue to provide unprecedented insights into the fundamental roles of RNA in biology and disease.
[2'-13C]ribothymidine offers a powerful and precise tool for dissecting the structural and dynamic intricacies of RNA. Its strategic application can simplify complex NMR spectra, provide unique conformational insights, and enable the detailed study of RNA interactions. For researchers aiming to push the boundaries of RNA science, the thoughtful incorporation of such specific isotopic labels is not just an experimental advantage but a necessity for achieving atomic-level understanding.
References
- Isotope labeling and segmental labeling of larger RNAs for NMR structural studies. Advances in Experimental Medicine and Biology, 992:121-44.
- Isotope labeling and segmental labeling of larger RNAs for NMR structural studies. PubMed, Adv Exp Med Biol. 2012:992:121-44.
- Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research, 2011.
- Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. PMC, 2021.
- Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI.
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modific
- Benefits of stable isotope labeling in RNA analysis.
- Role of ribothymidine in mammalian tRNAPhe. PubMed.
- Role of ribothymidine in mammalian tRNAPhe. PNAS.
- Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. PMC, NIH.
- Role of ribothymidine in mammalian tRNAPhe. PMC, NIH.
- Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. PubMed, Nucleic Acids Res. 1979 Apr;6(4):1571-81.
- Applications of Stable Isotope-Labeled Molecules. Silantes, 2023.
- Conserved 5-methyluridine tRNA modification modulates ribosome transloc
- Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. PubMed.
- Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label. PubMed.
- Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite. PubMed, Curr Protoc. 2022 Jul;2(7):e481.
- [2'-13C]ribothymidine 478510-98-4 Carbon-13 isotope structure, pricing. Omicron Biochemicals, Inc., 2021.
- Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation r
- Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. PubMed, J Org Chem. 2002 Jul 26;67(15):5142-51.
- First synthesis of α-ribothymidine/uridine.
- Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. PMC, NIH.
- Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. PMC, NIH.
- Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies.
- Selective utilization of 2-thioribothymidine- and ribothymidine-containing tRNAs by the protein synthetic systems of Thermus thermophilus HB 8 depending on the environmental temperature. PubMed, J Biochem. 1984 Nov;96(5):1625-32.
- Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. PMC.
- Calculation of 13C chemical shifts in rna nucleosides. PubMed, J Magn Reson. 2001 Jul;151(1):1-8.
- 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. NIH, 2012.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Isotope labeling and segmental labeling of larger RNAs for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Role of ribothymidine in mammalian tRNAPhe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Role of ribothymidine in mammalian tRNAPhe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calculation of 13C chemical shifts in rna nucleosides: structure-13C chemical shift relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label - PubMed [pubmed.ncbi.nlm.nih.gov]
